molecular formula C14H16F3NO4 B13681930 trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate

trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate

Cat. No.: B13681930
M. Wt: 319.28 g/mol
InChI Key: OIPFSNGDOYMUQK-DHXVBOOMSA-N
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Description

trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate: is an organic compound with the molecular formula C12H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group and a carboxylate ester. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and phenylacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Studied for its effects on cellular processes and pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a lead compound in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 4-phenylpyrrolidine-3-carboxylate: A closely related compound with similar structural features but lacking the trifluoroacetate group.

    Phenylpyrrolidine derivatives: A class of compounds with variations in the substituents on the pyrrolidine ring.

Uniqueness:

  • The presence of the trifluoroacetate group in trans-Methyl 4-phenylpyrrolidine-3-carboxylate trifluoroacetate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
  • The compound’s specific stereochemistry (trans configuration) also contributes to its distinct reactivity and biological activity.

Properties

Molecular Formula

C14H16F3NO4

Molecular Weight

319.28 g/mol

IUPAC Name

methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H15NO2.C2HF3O2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;3-2(4,5)1(6)7/h2-6,10-11,13H,7-8H2,1H3;(H,6,7)/t10-,11+;/m1./s1

InChI Key

OIPFSNGDOYMUQK-DHXVBOOMSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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